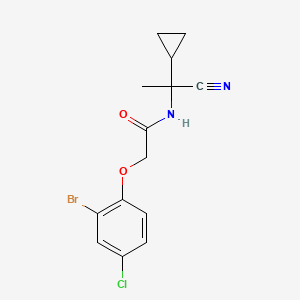

![molecular formula C18H19N3O3S B2661091 4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868978-78-3](/img/structure/B2661091.png)

4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

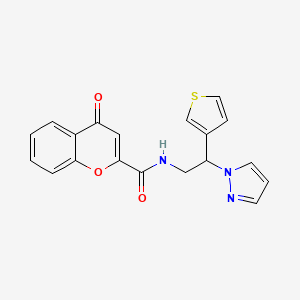

This compound belongs to the class of organic compounds known as imidazopyridines . Imidazopyridine is an important fused bicyclic 5,6 heterocycle that has been recognized for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The bond lengths and valence angles in the compounds were close to the standard values, while the observed deviations were within the expected range .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 70–75°C . The 1H NMR spectrum and 13C NMR spectrum have been provided .Scientific Research Applications

Anti-Tubercular Activity

4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide: has been investigated for its potential as an anti-tubercular agent. Tuberculosis (TB) remains a global health concern, and the emergence of drug-resistant strains necessitates the search for novel treatments. Researchers synthesized derivatives of this compound and evaluated their activity against Mycobacterium tuberculosis H37Ra . Notably, several compounds demonstrated significant anti-TB activity, with low inhibitory concentrations (IC~50~) ranging from 1.35 to 2.18 μM. These findings suggest promise for further development in TB therapy.

Antimicrobial Potential

In addition to its anti-TB properties, 4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide has shown antimicrobial potential. Specific derivatives, such as compounds 1a and 1b, exhibited good antimicrobial activity . Understanding its broader antimicrobial effects could lead to applications beyond TB treatment.

Synthesis of Imidazo[1,2-a]pyridines

The compound’s imidazo[1,2-a]pyridine moiety makes it interesting for synthetic chemistry. Researchers have explored solvent- and catalyst-free methods for synthesizing imidazo[1,2-a]pyridines, which include derivatives of this compound . These heterocyclic structures have diverse applications in drug discovery and materials science.

Building Blocks for Polyfunctionalized Heterocycles

4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide: derivatives, particularly those containing the 3-(bromoacetyl)coumarin group, serve as versatile building blocks. These compounds participate in chemical reactions leading to polyfunctionalized heterocyclic systems and other industrially significant scaffolds . Researchers explore their potential in designing novel molecules.

Molecular Docking Studies

Computational studies involving molecular docking have revealed insights into the interactions of derivatized conjugates of this compound. These studies assess their suitability for further development, aiding in rational drug design . Understanding binding modes and target interactions informs drug optimization.

Non-Toxicity to Human Cells

Safety is crucial for drug candidates. Fortunately, 4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide derivatives were found to be non-toxic to human embryonic kidney cells (HEK-293) . This favorable cytotoxicity profile enhances their potential as therapeutic agents.

Mechanism of Action

Safety and Hazards

Future Directions

Imidazopyridine has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine analogues are being critically reviewed for their potential in this area .

properties

IUPAC Name |

4-acetyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-13-8-10-21-12-16(20-18(21)11-13)7-9-19-25(23,24)17-5-3-15(4-6-17)14(2)22/h3-6,8,10-12,19H,7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKNHVYTEBJGCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide](/img/structure/B2661009.png)

![2-((4-(phenylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2661011.png)

![2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2661022.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2661026.png)